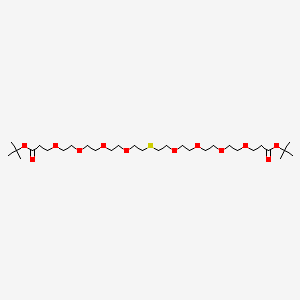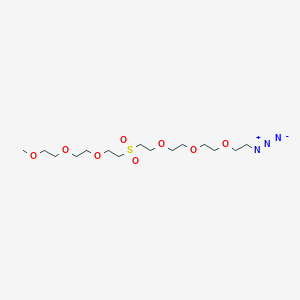
Acid-PEG4-Sulfone-PEG4-Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid-PEG4-Sulfone-PEG4-Acid is a chemical compound characterized by two polyethylene glycol (PEG) chains connected by a sulfone group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The terminal carboxylic acid groups on either end of the molecule allow for further chemical modifications, making it a versatile linker in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-Sulfone-PEG4-Acid typically involves the reaction of PEG chains with a sulfone group. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification systems. The process is optimized to achieve high yields and purity, ensuring the compound meets quality standards for research and industrial use.
Analyse Chemischer Reaktionen
Types of Reactions: Acid-PEG4-Sulfone-PEG4-Acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the PEG chains.
Substitution: The carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used for amide bond formation.
Major Products Formed:
Oxidation: Sulfone derivatives with higher oxidation states.
Reduction: Reduced PEG chains.
Substitution: Amide-linked products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acid-PEG4-Sulfone-PEG4-Acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules, facilitating the connection of different chemical entities.
Biology: The compound is used in protein conjugation, where it links proteins to other molecules or surfaces.
Medicine: It is employed in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry: this compound is utilized in the production of polymers and other materials requiring hydrophilic properties.
Wirkmechanismus
The mechanism by which Acid-PEG4-Sulfone-PEG4-Acid exerts its effects involves its ability to form stable amide bonds with primary amines. The sulfone group can conjugate with thiol groups of proteins, facilitating the attachment of various molecules. The hydrophilic PEG spacer increases the solubility of the compound, enhancing its interaction with biological systems.
Molecular Targets and Pathways:
Protein Conjugation: The compound targets thiol groups on proteins, forming stable linkages.
Drug Delivery: It interacts with drug molecules, improving their solubility and delivery to target sites.
Vergleich Mit ähnlichen Verbindungen
Sulfone-Bis-PEG4-Acid: Used as a linker in PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation.
Other PEG-based Linkers: Various PEG linkers used in drug delivery and protein conjugation.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O14S/c23-21(24)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37(27,28)20-18-36-16-14-34-12-10-32-8-6-30-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOCNYQXCVGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














